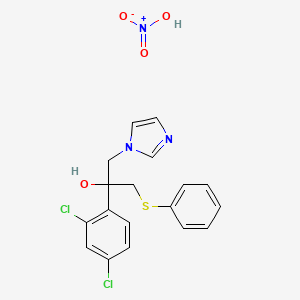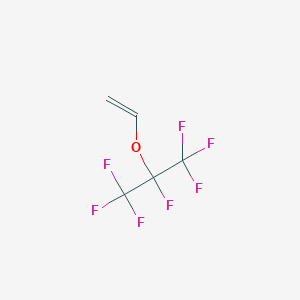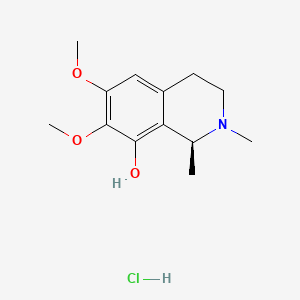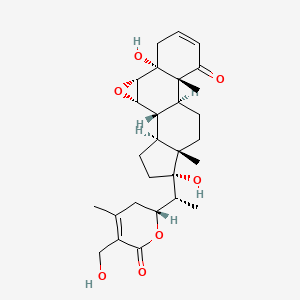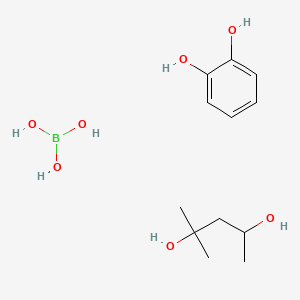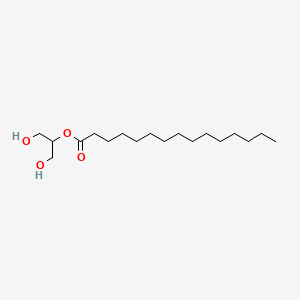
Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a propanoic acid moiety, a dimethyl group, and a phenyl ester linked to a benzodioxolyl ethylamine derivative
Méthodes De Préparation
The synthesis of Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride involves multiple steps. The starting materials typically include propanoic acid derivatives and benzodioxolyl ethylamine. The synthetic route may involve esterification, amidation, and other organic reactions under controlled conditions. Industrial production methods may utilize catalytic processes and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxolyl ethylamine moiety may interact with neurotransmitter receptors, while the ester and amide groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other propanoic acid derivatives and benzodioxolyl ethylamine derivatives. Compared to these compounds, Propanoic acid, 2,2-dimethyl-, 4-(1-hydroxy-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)propyl)phenyl ester, hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
87092-30-6 |
|---|---|
Formule moléculaire |
C24H32ClNO5 |
Poids moléculaire |
450.0 g/mol |
Nom IUPAC |
[4-[1-hydroxy-2-[2-(2-methyl-1,3-benzodioxol-2-yl)ethylamino]propyl]phenyl] 2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C24H31NO5.ClH/c1-16(25-15-14-24(5)29-19-8-6-7-9-20(19)30-24)21(26)17-10-12-18(13-11-17)28-22(27)23(2,3)4;/h6-13,16,21,25-26H,14-15H2,1-5H3;1H |
Clé InChI |
VIKBMDZPCWELHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=C(C=C1)OC(=O)C(C)(C)C)O)NCCC2(OC3=CC=CC=C3O2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





